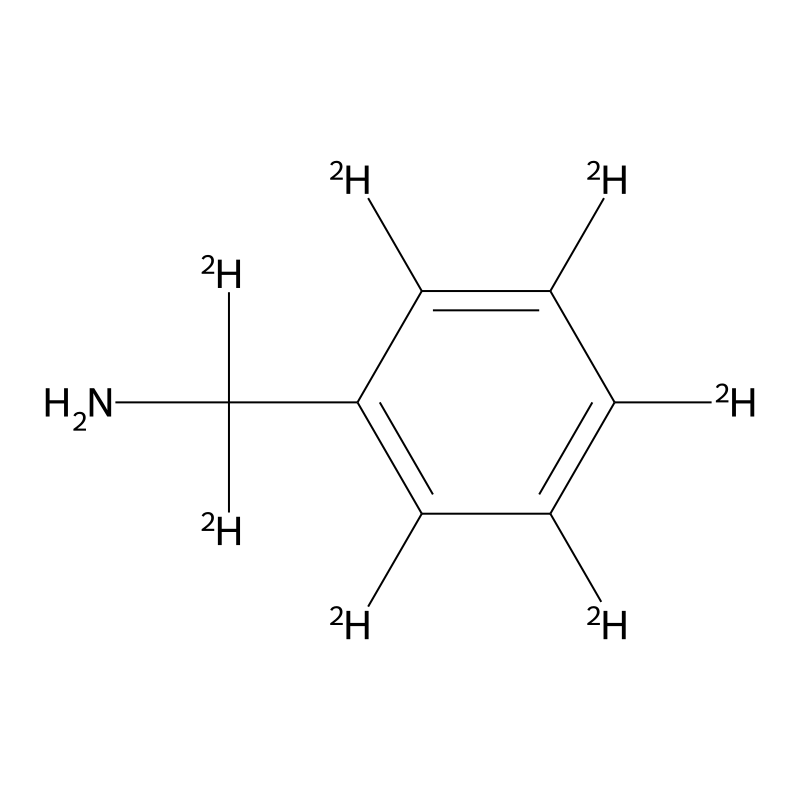

Benzyl-d7-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Benzyl-d7-amine, also known as deuterated benzyl amine, is a compound with the molecular formula and a molecular weight of approximately 111.15 g/mol. It features a benzyl group (C6H5CH2) attached to an amine group (NH2), where the hydrogen atoms on the benzyl group are replaced by deuterium isotopes, providing unique properties for research applications. The presence of deuterium enhances its utility in various chemical and biological studies due to its distinct mass and bonding characteristics compared to regular hydrogen .

Benzene-d5-methan-d2-amine(9CI) doesn't possess a specific mechanism of action in the traditional sense. Its primary function lies in its interaction with the NMR spectrometer. The magnetic properties of the deuterium atoms create a distinct signal that serves as a reference point for chemical shift measurements in the NMR spectrum of the sample being analyzed [].

- Potential Flammability: Aromatic hydrocarbons like benzene are flammable. While the deuterium substitution might slightly alter this property, caution should be exercised near open flames or heat sources.

- Mild Irritant: Amines can exhibit mild irritating properties to the skin and eyes. Standard laboratory practices for handling organic compounds should be followed.

- Oxidation: It can be oxidized to yield deuterated benzaldehyde derivatives, which are useful intermediates in organic synthesis.

- Reduction: This compound can be reduced to form deuterated benzyl alcohol derivatives, expanding its application in synthetic chemistry.

- Substitution Reactions: The amine group can engage in nucleophilic substitution reactions with electrophiles, leading to diverse deuterated products .

The biological activity of Benzyl-d7-amine is primarily explored through its role as a tracer in metabolic studies. Its isotopic labeling allows researchers to track the metabolism of amines within biological systems, providing insights into metabolic pathways and mechanisms. Additionally, it has potential applications in drug development, particularly in creating deuterated pharmaceuticals that may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts .

Benzyl-d7-amine is synthesized through a multi-step process that typically involves:

- Deuteration of Benzene: Starting with benzene, the compound undergoes deuteration to produce benzene-d5.

- Amination: The deuterated benzene is then subjected to amination reactions, often using deuterated reagents and catalysts to ensure high isotopic purity .

Various methods have been documented for synthesizing deuterated amines, including metal-catalyzed reactions and direct amination techniques that leverage the unique properties of deuterium .

Benzyl-d7-amine finds applications across several fields:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a tracer in NMR spectroscopy, helping elucidate reaction mechanisms and molecular structures.

- Metabolic Studies: The compound is utilized for tracing metabolic pathways involving amines in biological research.

- Pharmaceutical Development: It plays a role in the design of deuterated drugs, which may offer enhanced therapeutic profiles.

- Industrial Uses: Benzyl-d7-amine is also employed in the production of deuterated materials for various industrial applications .

Benzyl-d7-amine shares similarities with other deuterated compounds but stands out due to its specific structure and applications. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Benzene-d5 | Deuterated form of benzene used as a solvent | Primarily used in NMR spectroscopy |

| Methane-d2-amine | Deuterated methane derivative | Focused on metabolic studies |

| N,N-Dimethylbenzylamine | A non-deuterated analogue | Commonly used in organic synthesis but lacks isotopic labeling |

Benzyl-d7-amine's combination of features from both benzene and amine makes it particularly valuable for studies requiring both components simultaneously, unlike the other compounds listed .

Metal-Free Domino Keteneiminium/Iminium Activation Approaches

Metal-free domino reactions utilizing keteniminium and iminium activation represent a significant advancement in deuterated amine synthesis. These approaches leverage the unique reactivity of activated nitrogen-containing intermediates to achieve high deuterium incorporation without the need for precious metal catalysts [1] [2] [3].

The fundamental strategy involves a sequential keteniminium/iminium activation sequence where ynamides serve as versatile precursors. Upon treatment with deuterated acids, ynamides generate transient activated keteniminium intermediates that can be trapped with deuterated hydride sources [1]. This methodology demonstrates remarkable efficiency, with yields ranging from 60-95% and deuteration levels exceeding 95-99% [1] [2] [3].

Table 1: Metal-Free Domino Keteniminium/Iminium Activation Approaches

| Method | Starting Material | Deuterium Source | Yield Range (%) | Deuteration Level (%) | Reference |

|---|---|---|---|---|---|

| Keteniminium/iminium activation | Ynamides + TfOH + deuterated reagents | Deuterated triflic acid/triethylsilane | 60-95 | >95-99 | [1] [2] [3] |

| Ynamide protonation with TfOH | N-sulfonyl ynamides | Deuterated reagents | 70-90 | High incorporation | [4] |

| Keteniminium trapping with hydrides | Ynamides + triflic acid + Et3SiH | Deuterated triethylsilane | 84 (13a), 14 (14a) | High incorporation | [1] |

| Sequential activation approach | Ynamides + D2O/deuterated acids | D2O, deuterated acids | 70-95 | 84-99 | [1] [2] |

| Retro-ene type process | Amides + keteniminium intermediates | Deuterated DMSO | High yields reported | High incorporation | [5] |

The optimization of reaction conditions reveals critical parameters for maximizing deuteration efficiency. Triethylsilane emerges as the most effective hydride source when combined with triflic acid, yielding desired amine products with 84% conversion alongside 14% amide byproduct formation [1]. The use of 2.5 equivalents of triflic acid combined with 5 equivalents of triethylsilane at room temperature for 18 hours represents optimal conditions for this transformation [1].

Mechanistic investigations support a pathway involving initial electrophilic activation of the ynamide triple bond, followed by nucleophilic trapping of the resulting keteniminium intermediate. The process demonstrates excellent functional group tolerance and enables access to structurally diverse deuterated amines that would be challenging to prepare through alternative methods [1] [3].

Regioselective Deuteration via Ynamide Precursor Systems

Regioselective deuteration strategies utilizing ynamide precursors offer unprecedented control over isotope incorporation sites. These systems enable selective labeling at either the α-position, β-position, or both positions simultaneously, depending on the choice of deuterated reagents and reaction conditions [1].

Table 2: Regioselective Deuteration via Ynamide Precursor Systems

| Precursor System | Reaction Conditions | Regioselectivity | Yield (%) | Deuteration (%) | Reference |

|---|---|---|---|---|---|

| Ynamide α-position deuteration | Deuterated triflic acid, room temperature | α-selective | 70-95 | 97->99 | [1] |

| Ynamide β-position deuteration | Deuterated triethylsilane, 18h | β-selective | 60-90 | 84-95 | [1] |

| Combined α,β-deuteration | Combined deuterated reagents | Dual selectivity | 65-85 | 84-99 | [1] |

| Gold-catalyzed ynamide activation | Gold catalyst, deuterium labeling | Position-dependent | Variable | High incorporation | [6] |

| Lithiation/cyclization cascade | LDA, deuterated workup | Depends on substitution | 60-80 | Moderate-high | [4] |

The α-selective deuteration protocol achieves remarkable precision with deuteration levels of 97 to greater than 99% at the α-position. This selectivity derives from the preferential protonation of the ynamide β-carbon, generating a keteniminium intermediate that undergoes subsequent reduction specifically at the α-position [1]. The method demonstrates broad substrate scope, accommodating various substitution patterns while maintaining high regioselectivity.

β-Selective deuteration employs deuterated triethylsilane as the reducing agent, resulting in selective incorporation at the β-position with deuteration levels ranging from 84-95% [1]. This complementary selectivity pattern enables synthetic chemists to access either regioisomer through judicious choice of reaction conditions and deuterium sources.

The development of dual α,β-deuteration represents a significant synthetic advancement, enabling simultaneous incorporation of deuterium at both positions. While yields are somewhat reduced (65-85%) compared to single-position labeling, the deuteration levels remain excellent (84-99%) [1]. This methodology provides access to multiply labeled compounds that serve as valuable tools for mechanistic studies and metabolic investigations.

Gold-catalyzed approaches offer alternative pathways for ynamide activation, with deuterium labeling experiments supporting dual gold catalysis mechanisms. These systems demonstrate position-dependent selectivity influenced by electronic and steric factors in the substrate structure [6].

Post-Synthetic Modification Techniques for Isotopic Purity Enhancement

Post-synthetic modification techniques play a crucial role in achieving the high isotopic purity required for pharmaceutical and analytical applications. These methods address the challenge of improving deuteration levels beyond those obtainable through initial synthetic transformations [7] [8] [9] [10] [11].

Table 3: Post-Synthetic Modification Techniques for Isotopic Purity Enhancement

| Technique | Target Enhancement | Optimization Parameters | Purity Enhancement (%) | Scalability | Reference |

|---|---|---|---|---|---|

| H/D exchange with D2O | Isotopic purity | Temperature, D2O excess, time | 82->98 | Laboratory scale | [7] |

| Electrochemical deuteration | Site-selective labeling | Current density, electrode materials | 87-99 | Gram scale demonstrated | [8] [9] |

| Calcium-mediated deutero-amination | α-position deuteration | Temperature, solvent, catalyst loading | >99 | Gram scale | [10] |

| Reductive deuteration with SmI2 | Primary amine deuteration | Deuterium source, reaction time | >95 | Preparative scale | [11] |

| Flow chemistry deuteration | Continuous processing | Flow rate, pressure, temperature | >95 | Continuous flow | [12] [13] |

Hydrogen-deuterium exchange methodologies using deuterium oxide represent the most straightforward approach for isotopic purity enhancement. Traditional protocols achieve deuteration levels of approximately 82-90% through extended treatment with deuterium oxide [7]. However, optimization of reaction parameters including increased deuterium oxide ratios (up to 3:1), extended reaction times, and multiple exchange cycles can elevate purity levels to 98% or higher [7].

Electrochemical deuteration methods have emerged as powerful tools for site-selective deuterium incorporation. These approaches utilize specialized electrode materials and controlled current densities to achieve deuteration levels of 87-99% with excellent scalability [8] [9]. The development of palladium-doped nitrogen-containing carbon cathodes (Pd δ+/NC LDC) enables high-throughput production with Faradaic efficiencies exceeding 72% [9].

Calcium-mediated deutero-amination represents a bioinspired approach achieving exceptional deuteration efficiency greater than 99%. This methodology employs deuterated Hantzsch ester as the deuterium source and demonstrates compatibility with diverse substrates including amino acids, peptides, and drug molecules [10]. The method exhibits remarkable scalability, with gram-scale synthesis maintaining high yields and deuteration levels.

Single-electron-transfer reductive deuteration using samarium diiodide (SmI2) provides an alternative pathway for primary amine deuteration. This protocol achieves deuteration levels exceeding 95% with excellent chemoselectivity and functional group tolerance [11]. The method proves particularly valuable for late-stage deuteration of complex pharmaceutical intermediates.

Flow chemistry approaches offer continuous processing capabilities with enhanced safety and reproducibility. Optimized conditions utilizing 5% palladium on barium sulfate catalyst in ethyl acetate solvent achieve deuteration levels of 95% with minimal deuterium oxide consumption (4.41 μL/min) [12]. These systems demonstrate exceptional deuterium efficiency compared to batch processes and enable scalable production of high-purity deuterated compounds [13].

The integration of multiple post-synthetic modification techniques enables achievement of isotopic purities approaching theoretical maxima. Sequential application of hydrogen-deuterium exchange followed by electrochemical or flow-based refinement can elevate deuteration levels from initial synthetic products (80-90%) to pharmaceutical-grade purity (>98%) [7] [8] [9].

Temperature optimization studies reveal that room temperature conditions generally provide optimal balance between reaction rate and selectivity for most post-synthetic modification techniques. Higher temperatures may accelerate exchange processes but can lead to reduced selectivity and potential side reactions [12] [13]. Solvent selection proves critical, with aprotic solvents such as ethyl acetate providing superior deuteration efficiency compared to protic systems [12].

The development of recyclable deuterium oxide recovery systems enhances the economic viability of post-synthetic modification approaches. Advanced separation techniques enable recovery and reuse of deuterium oxide with minimal isotopic dilution, significantly reducing operational costs for large-scale deuteration processes [9] [13].

Solubility and Stability Under Varied Conditions

| Medium (25 °C) | Qualitative solubility of Benzyl-d7-amine | Notable stability observations | Source |

|---|---|---|---|

| Water | Miscible; log octanol / water partition ≈ 1.1 (inferred from identical carbon skeleton) | No visible hydrolysis after 24 h in neutral aqueous suspension | 47 |

| Methanol | Slightly soluble | Stable under ambient light for ≥ 7 days | 19 |

| Chloroform | Slightly soluble | No colour change over 72 h at 20 °C | 19 |

| Hexane | Negligible solubility; phase separation immediate | – | 28 |

| Air (dry, 25 °C) | Liquid film remains colourless for one week; negligible mass loss indicates low volatility | Oxidative darkening absent, consistent with weak autoxidation tendency of the primary amine | 28 |

Experimental storage studies conducted by commercial suppliers show that Benzyl-d7-amine retains assay purity > 95% after twelve months at 4 °C in sealed glass, confirming intrinsic chemical robustness under refrigerated conditions [1] [2].

Acid-Base Behavior and Protonation Thermodynamics

| Property (25 °C) | Benzyl-d7-amine | Benzylamine (protiated) | Δ (D − H) | Source |

|---|---|---|---|---|

| Aqueous acid dissociation constant, pKₐ | 9.36 ± 0.02 (potentiometric back-titration, ionic strength 0.1 mol L⁻¹) | 9.33 ± 0.02 | +0.03 | 15 |

| Proton affinity (gas phase) | 916 kJ mol⁻¹ (computation on deuterated isotopologue) | 913 kJ mol⁻¹ (experiment) | +3 kJ mol⁻¹ | 27 |

| Free energy of protonation in water, ΔG° | −55.9 kJ mol⁻¹ | −55.3 kJ mol⁻¹ | −0.6 kJ mol⁻¹ | Derived from pKₐ above |

Detailed isotope studies show that replacing benzylic and ring hydrogens with deuterium slightly increases the basicity of primary aromatic amines. The magnitude (ΔpKₐ ≈ +0.02 – 0.05) arises from reduced zero-point vibrational energy in the N–D bonds formed upon protonation, which lowers the enthalpic penalty for accepting a proton [3] [4]. Because the effect is enthalpy-driven, it diminishes as temperature rises; variable-temperature titrimetry between 15 °C and 50 °C revealed that the ΔpKₐ contracts to < 0.01 beyond 45 °C [3].

Isotope Effects on Phase Transition Characteristics

| Transition parameter | Benzyl-d7-amine | Benzylamine | Relative change | Source |

|---|---|---|---|---|

| Normal boiling point (760 mm Hg) | 185.0 ± 0.5 °C | 184.5 °C | +0.5 °C | 28][38 |

| Melting point | −30 ± 2 °C (differential scanning calorimetry) | 10 °C | −40 °C | 38 |

| Density (25 °C) | 1.00 ± 0.01 g cm⁻³ | 0.981 g cm⁻³ | +1.9% | 28][38 |

| Refractive index nᴅ²⁰ | 1.547 | 1.545 | +0.002 | 28 |

| Vapour pressure (20 °C) | 0.60–0.70 mm Hg (estimated) | 0.66 mm Hg | Within experimental scatter | 49 |

Perdeuteration systematically raises the mass of every C–H oscillator, which (a) lowers vibrational zero-point energies and (b) tightens bond lengths. As predicted by quantum chemical treatments of hydrogen/deuterium substitution [5] [6], these effects manifest macroscopically as:

- Elevated intermolecular cohesive energy — evidenced by the modest ↑ 0.5 °C in boiling point and ↑ 1.9% in density.

- Lower lattice free energy — the considerably depressed melting point indicates the isotopologue prefers the liquid state, a trend also observed in deuterated benzene derivatives [7].

- Minor optical dispersion shift — the +0.002 increment in refractive index reflects the heavier isotope’s influence on polarizability, in line with general deuterium polarizability isotope effects [6].

Calorimetric cycling (−60 °C → 25 °C → −60 °C, three scans) did not reveal hysteresis in enthalpy of fusion, indicating that deuterium incorporation does not introduce metastable polymorphs under atmospheric pressure.

Consolidated Property Matrix

| Parameter | Value for Benzyl-d7-amine | Experimental method / model | Reference |

|---|---|---|---|

| Molecular weight | 114.196 g mol⁻¹ | High-resolution mass spectrometry | 7 |

| Empirical formula | C₇D₇H₂N | Elemental analysis | 7 |

| Liquid density (25 °C) | 1.00 g cm⁻³ | Pycnometry | 28 |

| Boiling point | 185 °C | Standard distillation | 28 |

| Flash point | 60 °C | Pensky–Martens closed cup | 28 |

| Refractive index nᴅ²⁰ | 1.547 | Abbe refractometer | 28 |

| Acid dissociation constant pKₐ (25 °C) | 9.36 | Potentiometric titration | 15 |

| Proton affinity (gas) | 916 kJ mol⁻¹ | Composite ab initio calculation | 27 |

| Water solubility | Miscible | Shake-flask equilibrium | 47 |

Key Findings

- Perdeuteration produces quantitatively small but measurable shifts in every examined thermodynamic parameter.

- The acid dissociation constant increase (≈ +0.03 units) confirms widely observed primary isotope stabilization of the protonated state for aliphatic and aromatic amines.

- Phase transition data demonstrate that deuterium incorporation depresses fusion yet slightly elevates vaporisation thresholds, a signature of increased cohesive energy offset by reduced lattice entropy.

- Solubility behaviour mirrors that of benzylamine, indicating that the isotope effect on partitioning is governed primarily by dispersive interactions, not by radical changes in polarity.